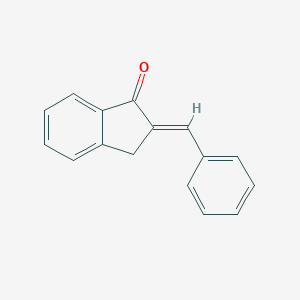

2-Benzylidene-1-indanone

Description

Structure

3D Structure

Propriétés

Numéro CAS |

5706-12-7 |

|---|---|

Formule moléculaire |

C16H12O |

Poids moléculaire |

220.26 g/mol |

Nom IUPAC |

(2E)-2-benzylidene-3H-inden-1-one |

InChI |

InChI=1S/C16H12O/c17-16-14(10-12-6-2-1-3-7-12)11-13-8-4-5-9-15(13)16/h1-10H,11H2/b14-10+ |

Clé InChI |

ITHXOKQJEXLMKO-GXDHUFHOSA-N |

SMILES |

C1C2=CC=CC=C2C(=O)C1=CC3=CC=CC=C3 |

SMILES isomérique |

C\1C2=CC=CC=C2C(=O)/C1=C/C3=CC=CC=C3 |

SMILES canonique |

C1C2=CC=CC=C2C(=O)C1=CC3=CC=CC=C3 |

Autres numéros CAS |

5706-12-7 |

Synonymes |

2-benzylidene-1-indanone |

Origine du produit |

United States |

Significance and Research Context of Indanone Scaffolds in Organic Chemistry

The 1-indanone (B140024) framework, a fused bicyclic system consisting of a benzene (B151609) ring and a five-membered ring with a ketone group, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This term highlights its recurring presence in a multitude of pharmacologically active compounds. researchgate.net The rigid structure of the indanone core provides a well-defined three-dimensional arrangement for appended functional groups, which is crucial for specific interactions with biological targets.

Indanone derivatives have demonstrated a vast spectrum of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. beilstein-journals.org Furthermore, they have been investigated for applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as for use as insecticides, fungicides, and herbicides. beilstein-journals.orgnih.gov The well-known drug Donepezil, used for the treatment of Alzheimer's disease, features an indanone moiety, underscoring the clinical significance of this structural class. researchgate.netnih.gov

The 2-benzylidene-1-indanone variant is a type of arylidene indanone, which can be considered a rigid analogue of chalcones, another important class of bioactive molecules. rsc.orgrsc.org This structural relationship involves the incorporation of the α,β-unsaturated ketone system of chalcones within the five-membered ring of the indanone. rsc.orgresearchgate.net This configuration imparts distinct chemical and physical properties, influencing the molecule's reactivity and interaction with biological systems. rsc.org

Overview of Academic Research Trajectories for the Chemical Compound

Academic research on 2-benzylidene-1-indanone and its derivatives has largely been driven by the quest for new therapeutic agents. The synthesis of these compounds is most commonly achieved through a base- or acid-catalyzed aldol (B89426) condensation reaction, specifically the Claisen-Schmidt condensation, between a 1-indanone (B140024) and a substituted benzaldehyde (B42025). rsc.orgrsc.orgresearchgate.net This straightforward synthetic accessibility has allowed for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies.

Historically, research has focused on modifying both the indanone core and the benzylidene substituent to explore a wide range of biological targets. These investigations have revealed that this compound derivatives can act as:

Anti-inflammatory agents: Many derivatives have been synthesized and shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov

Monoamine Oxidase (MAO) inhibitors: Specific derivatives have been identified as potent and selective inhibitors of MAO-B, an enzyme implicated in the pathophysiology of Parkinson's disease. researchgate.netnih.gov

Adenosine (B11128) receptor antagonists: Certain analogues have been developed as antagonists for adenosine A1 and A2A receptors, which are targets for non-dopaminergic treatments of neurological conditions. nih.govthieme-connect.de

Anticancer agents: The anticancer potential of these compounds has been explored, with studies investigating their effects on various cancer cell lines. researchgate.netdergipark.org.tr

TSLP inhibitors: Derivatives have been designed to inhibit the expression of thymic stromal lymphopoietin (TSLP), a cytokine involved in allergic inflammatory conditions like atopic dermatitis. doaj.org

The following table summarizes some of the key research findings on various this compound derivatives:

| Derivative Type | Studied Biological Activity | Key Research Finding | Reference |

|---|---|---|---|

| Halogen-substituted derivatives | Anti-inflammatory (ROS inhibition) | Investigated for inhibition of LPS-stimulated ROS production in macrophages. | dergipark.org.tr |

| Hydroxy and halogen-substituted derivatives | MAO-B Inhibition | Substitution with a 5-hydroxy group on the indanone ring and halogens on the benzylidene ring leads to high potency MAO-B inhibition. | nih.gov |

| (E)-5-methoxy-2-(3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one | TSLP Inhibition | Demonstrated inhibition of IL-4-triggered TSLP expression via the MAPK-EGR-1 signaling pathway. | doaj.org |

| Various substituted derivatives | Anti-inflammatory (Acute Lung Injury) | A series of 39 derivatives were synthesized; several effectively inhibited LPS-induced expression of IL-6 and TNF-α. | nih.gov |

| Hydroxy and chloro-substituted derivatives | Adenosine A1/A2A Receptor Antagonism | Hydroxy substitution at C4 of the indanone ring and chloro-substitution on the benzylidene ring yielded potent and selective antagonists. | nih.gov |

Scope and Objectives of Current Research Efforts on 2 Benzylidene 1 Indanone

Established Synthetic Pathways for this compound

The synthesis of the this compound scaffold has traditionally relied on robust and well-documented chemical reactions. These methods, primarily centered around condensation and cyclization reactions, form the bedrock of its production.

Condensation Reactions, including Aldol (B89426) and Claisen-Schmidt Condensations

The most direct and widely employed method for synthesizing 2-benzylidene-1-indanones is the condensation reaction between a 1-indanone (B140024) and a substituted or unsubstituted benzaldehyde (B42025). This reaction typically proceeds via a Claisen-Schmidt or Aldol condensation mechanism.

The Claisen-Schmidt condensation, a variation of the Aldol condensation, occurs between an enolate of a ketone and an aldehyde that cannot enolize. In the context of this compound synthesis, 1-indanone is treated with a base, such as sodium hydroxide (B78521) in ethanol (B145695), to form the corresponding enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a benzaldehyde molecule. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone, this compound. nih.govnih.gov The reaction can be catalyzed by either a base or an acid. For instance, research has demonstrated the use of ethanolic sodium hydroxide as a base catalyst and, alternatively, hydrochloric acid gas in ethanol as an acid catalyst for these condensations. nih.govnih.gov

These condensation reactions are versatile, allowing for the synthesis of a wide array of substituted derivatives by simply varying the substituents on both the 1-indanone and the benzaldehyde starting materials. nih.govthieme-connect.de

Advanced Cyclization Methodologies, including Nazarov and Friedel-Crafts Reactions

While condensation reactions provide a direct route to this compound from a pre-existing indanone ring, cyclization reactions are fundamental to the synthesis of the 1-indanone core itself. Two prominent examples are the Nazarov and Friedel-Crafts reactions.

The Nazarov cyclization is a powerful tool for constructing five-membered rings. In this context, it is used to synthesize the 1-indanone skeleton from divinyl ketones, such as chalcones. beilstein-journals.org The reaction is typically promoted by a Lewis acid or a strong protic acid, like trifluoroacetic acid, which catalyzes a conrotatory 4π-electrocyclization of the pentadienyl cation intermediate. beilstein-journals.org The resulting 1-indanone can then undergo a subsequent condensation reaction, such as a Knoevenagel condensation with an aromatic aldehyde, to furnish the final this compound product. beilstein-journals.org

The Friedel-Crafts reaction , particularly intramolecular acylation, is another cornerstone in the synthesis of 1-indanones. This reaction involves the cyclization of a suitable precursor, such as a 3-arylpropionic acid, in the presence of a strong acid catalyst. beilstein-journals.org The acyl chloride, formed from the carboxylic acid, undergoes an intramolecular electrophilic aromatic substitution to form the fused ring system of 1-indanone. beilstein-journals.org More advanced methods utilize catalysts like scandium triflate for the intramolecular Friedel-Crafts acylation of benzyl (B1604629) Meldrum's acid derivatives to produce polysubstituted 1-indanones under milder conditions. These 1-indanones serve as the immediate precursors for the final condensation step to yield 2-benzylidene-1-indanones.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have spurred the development of more environmentally benign synthetic methodologies. This has led to innovations in the synthesis of this compound that minimize waste, reduce energy consumption, and avoid hazardous solvents.

Ultrasound-Assisted Synthetic Procedures

Ultrasound irradiation has emerged as a valuable tool for accelerating chemical reactions and improving yields. The application of ultrasound in the synthesis of this compound derivatives has been shown to be an effective green chemistry approach. nih.govacs.org The acoustic cavitation generated by ultrasound enhances mass transfer and creates localized high-temperature and high-pressure zones, which can significantly increase reaction rates. This method aligns with the principles of sustainability by often allowing for shorter reaction times and higher efficiency. acs.org

Solvent-Free and In-Water Reaction Conditions

Moving away from volatile organic solvents is a key goal of green chemistry. To this end, solvent-free and in-water reaction conditions have been successfully applied to the synthesis of this compound.

A notable example is the solventless, base-promoted Claisen-Schmidt condensation. In this method, 1-indanone and an appropriate aromatic aldehyde are physically ground together with a solid base like sodium hydroxide. This technique, often referred to as a "grindstone chemistry approach," eliminates the need for a solvent, thereby reducing waste and simplifying product isolation. researchgate.net Another approach involves the use of a task-specific ionic liquid, 2-hydroxyethylammonium formate, which can act as both the reaction medium and catalyst for the condensation of indan-1,3-dione with aldehydes at room temperature, providing high yields rapidly. acs.org While this is for a related dione, the principle is applicable. Research has also explored performing the condensation reaction in water, which is a benign and economical solvent. acs.org

Design and Synthesis of Substituted this compound Derivatives

The this compound scaffold is a versatile template for medicinal chemistry, and a significant body of research is dedicated to the design and synthesis of its substituted derivatives. By strategically placing various functional groups on both the indanone (Ring A) and the benzylidene (Ring B) portions of the molecule, chemists can fine-tune its physicochemical and pharmacological properties.

The synthesis of these derivatives generally follows the established Claisen-Schmidt or Aldol condensation pathways, using appropriately substituted 1-indanones and benzaldehydes as building blocks. nih.govnih.gov For example, a series of 39 novel 2-benzylidene-indanone derivatives were synthesized to evaluate their anti-inflammatory activity. nih.gov This involved reacting substituted 1-indanones with various benzaldehydes under both acidic (HCl gas in ethanol) and basic (ethanolic NaOH) conditions. nih.gov

Another study focused on synthesizing methoxy-substituted derivatives to explore their potential as antagonists for adenosine (B11128) receptors. nih.gov This research highlights how specific substitutions, such as a methoxy (B1213986) group at C4 of the indanone ring combined with hydroxyl groups on the benzylidene ring, can significantly enhance biological activity. nih.gov Similarly, imidazolyl-substituted derivatives have been synthesized and shown to be potent inhibitors of the enzyme aromatase. researchgate.net

The research into these derivatives is often guided by structure-activity relationship (SAR) studies, which seek to understand how specific structural modifications influence a compound's biological effects. This iterative process of design, synthesis, and biological evaluation is crucial for the development of new therapeutic agents based on the this compound framework. researchgate.netnih.gov

Table 1: Summary of Synthetic Conditions for this compound Derivatives

| Starting Materials | Reaction Type | Catalyst/Reagents | Conditions | Key Findings | Reference |

|---|---|---|---|---|---|

| 6-hydroxy-1-indanone, various benzaldehydes | Claisen-Schmidt Condensation | Ethanolic NaOH | Room temperature, overnight | Successful synthesis of hydroxylated derivatives. | nih.gov |

| 6-hydroxy-1-indanone, hydroxyl-benzaldehydes | Aldol Condensation | HCl (gas), EtOH | Room temperature, overnight | Alternative acidic route to hydroxylated products. | nih.gov |

| 1-indanone, benzaldehyde | Claisen-Schmidt Condensation | Solid NaOH | Solvent-free, grinding | Environmentally friendly, high-yield synthesis. | researchgate.net |

| 1-indanone, various aldehydes | Condensation | Not specified | Ultrasound irradiation | Improved reaction yield and sustainability. | nih.govacs.org |

| Substituted 1-indanones, substituted benzaldehydes | Aldol Condensation | Acid or Base | Not specified | Synthesis of derivatives for adenosine receptor antagonism. | thieme-connect.de |

| Methoxy-1-indanones, various benzaldehydes | Aldol Condensation | Acid-catalyzed | Recrystallization from MeOH or EtOH | Synthesis of methoxy derivatives to enhance A1/A2A affinity. | nih.gov |

Influence of Substituents on Synthetic Outcomes

The synthesis of this compound derivatives is significantly influenced by the nature and position of substituents on both the 1-indanone core and the benzaldehyde moiety. The classical and most common method for preparing these compounds is the Claisen-Schmidt or Knoevenagel condensation, which involves the base-catalyzed reaction of a 1-indanone with a substituted aromatic aldehyde. nih.gov

The reactivity of the starting materials and the yield of the final product are dictated by the electronic and steric effects of the substituents. For instance, a method for synthesizing this compound derivatives involves the reaction of o-phthalaldehyde (B127526) with various acetophenones in a basic medium. rsc.orgbeilstein-journals.org This approach allows for the introduction of substituents onto the phenyl ring originating from the acetophenone (B1666503).

Furthermore, Knoevenagel condensation of a pre-synthesized 1-indanone with various aromatic aldehydes allows for systematic variation of the substituents on the benzylidene group. nih.govbeilstein-journals.org Research into the structure-activity relationship (SAR) of these derivatives as anti-inflammatory agents has provided insights into the effects of substituents. For example, a 4'-methoxy group on the benzylidene ring (Compound 4a ) was found to be effective, but increasing the size of this alkoxy substituent to an ethyl group (Compound 4b ) led to a significant decrease in activity, suggesting that larger groups at this position are not well-tolerated. nih.gov This implies that steric hindrance from bulky substituents can impact the synthetic accessibility or the conformational properties required for biological activity.

The electronic nature of the substituents also plays a crucial role. Electron-donating or electron-withdrawing groups on the aromatic aldehyde can affect the electrophilicity of the carbonyl carbon, thereby influencing the rate and efficiency of the condensation reaction with the enolate of 1-indanone. A study on the inhibition of cytokine release led to the optimization of a lead compound (4d ) by modifying the A-ring of the indanone structure, resulting in 19 new derivatives. nih.gov This systematic modification highlights how substituents on the indanone ring system can be tuned to achieve desired properties.

Stereoselective Synthesis of this compound Isomers

The synthesis of this compound can lead to different stereoisomers, primarily the (E) and (Z) isomers, due to the exocyclic double bond. The stereochemical outcome is often dependent on the reaction conditions. Under basic conditions, it has been observed that 2-(E)-benzylidene-1-indanone can undergo a highly stereoselective dimerization. acs.org

This dimerization, when conducted using reagents such as sodium bicarbonate in DMF, guanidine (B92328) carbonate in DMF, or cesium carbonate in acetonitrile (B52724), almost exclusively yields a specific dimer, 2b . acs.orgresearchgate.net The structure and relative stereochemistry of this major product were confirmed through extensive NMR correlation techniques and X-ray crystallographic analysis. acs.org By altering the experimental conditions, two other stereoisomers could be obtained in smaller amounts. Furthermore, starting the dimerization process with 2-(Z)-benzylidene-1-indanone resulted in the formation of a fourth distinct isomer, demonstrating that the stereochemistry of the starting material directly influences the stereochemical outcome of the dimerization product. acs.orgresearchgate.net

Synthesis of Metal Complexes Incorporating this compound Ligands

The this compound framework, particularly when substituted with hydroxyl groups, can act as a bidentate ligand, coordinating with various metal ions to form stable complexes. These complexes are of interest due to their potential applications in materials science, such as in organic electronics. mdpi.comresearchgate.net

Vanadium Complexes and Their Derivatives

Vanadium (IV) complexes featuring this compound derivative ligands have been synthesized and studied for their semiconductor properties. scirp.orgscirp.org A common synthetic route involves heating a solution of the appropriate this compound ligand and vanadium(V) oxide (V₂O₅) in ethanol under reflux. scirp.org This method yields solid complexes, such as Compound 1a (a greenish-blue solid) and Compound 2a (a green solid), which possess high melting points, making them suitable for deposition via thermal evaporation to create thin films. scirp.orgscirp.org These oxovanadium complexes are noted for their strong metal-ligand covalent bonds, which contribute to their molecular stability. scirp.org

Table 1: Synthesis of Vanadium Complexes

| Ligand | Vanadium Source | Resulting Complex |

|---|---|---|

| This compound derivative (1 ) | V₂O₅ | Vanadium (IV) Complex (1a ) |

Iron Complexes and Their Derivatives

Iron(III) complexes of this compound derivatives have also been prepared. A novel synthesis involves a redox reaction where the this compound derivative ligands are complexed with diiron nonacarbonyl (Fe₂(CO)₉). rsc.org This method was developed from a new synthesis of the ligands themselves, starting from o-phthalaldehyde and acetophenone. rsc.orgbeilstein-journals.org One of the resulting iron complexes was fully characterized by single-crystal X-ray diffraction, confirming its structure. rsc.org These iron complexes are being investigated as potential candidates for photovoltaic or luminescence applications. nih.govrsc.org

Copper Complexes and Their Derivatives

A series of copper(II) molecular materials derived from 2-benzylidene-1-indanones have been synthesized to explore the influence of their structure on optical and semiconductor behavior. researchgate.net These stable, solid complexes are valued for their conjugated system and the presence of a transition metal. researchgate.net The synthesis allows for the creation of thin films by thermal evaporation, which are then studied for their potential as active layers in optoelectronic devices. researchgate.netresearchgate.net The semiconductor behavior of these copper complexes is dependent on the substituents present in their structure. researchgate.net

Ruthenium Complexes and Emerging Metal Coordination

The synthesis of ruthenium complexes with this compound-type ligands represents an emerging area of research. mdpi.com Specifically, "piano-stool" ruthenium complexes have been synthesized using hydroxy benzylidene indanones as ligands. mdpi.com The synthesis of the ligands is based on the reaction of o-phthalaldehyde with a suitable acetophenone in the presence of sodium hydroxide. mdpi.com The subsequent complexation with a ruthenium precursor yields the final organometallic compounds. mdpi.com These complexes, along with those of other metals like tin and uranium, are being explored for their semiconductor properties and potential use in optoelectronic devices due to their high chemical and thermal stability. mdpi.comresearchgate.net

Table 2: List of Mentioned Compounds

| Compound Name | Structure/Description | Reference |

|---|---|---|

| This compound | The core chemical compound of focus. | General |

| Compound 4a | 2-(4'-methoxybenzylidene)-1-indanone derivative. | nih.gov |

| Compound 4b | 2-(4'-ethylbenzylidene)-1-indanone derivative. | nih.gov |

| Compound 4d | A lead this compound derivative for anti-inflammatory studies. | nih.gov |

| Dimer 2b | A specific stereoisomer formed from the dimerization of 2-(E)-benzylidene-1-indanone. | acs.org |

| Compound 1 | A this compound derivative used as a ligand for vanadium complexes. | scirp.org |

| Compound 1a | A vanadium(IV) complex with ligand 1 . | scirp.org |

| Compound 2 | A 2-(4-methoxybenzylidene)-1-indanone derivative used as a ligand for vanadium complexes. | scirp.org |

| Compound 2a | A vanadium(IV) complex with ligand 2 . | scirp.org |

| Iron(III) Complexes | Complexes formed from this compound derivatives and Fe₂(CO)₉. | rsc.org |

| Copper(II) Complexes | Complexes formed from this compound derivatives and a copper source. | researchgate.net |

| Ruthenium Complexes | "Piano-stool" complexes with hydroxy benzylidene indanone ligands. | mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. scirp.orgscirp.org Techniques such as electrospray ionization (ESI-MS) and fast atom bombardment (FAB+) are commonly employed. nih.govscirp.org

The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. scirp.orgacs.org

In addition to the molecular ion peak, the mass spectrum also shows fragmentation patterns, which can provide further structural information. The way the molecule breaks apart upon ionization can give clues about the connectivity of different functional groups.

The following table presents molecular weight data for some this compound derivatives obtained through mass spectrometry.

| Compound | Ionization Method | Calculated m/z | Found m/z |

| (E)-2-(4-Fluorobenzylidene)-6-hydroxy-2,3-dihydro-1H-inden-1-one dovepress.com | ESI-MS | 255.07 (M)⁺ | 255.07 |

| (E)-2-(2-Bromobenzylidene)-6-hydroxy-2,3-dihydro-1H-inden-1-one dovepress.com | ESI-MS | 315.05 (M)⁺ | 315.05 |

| (E)-6-Hydroxy-2-(4-(trifluoromethyl)benzylidene)-2,3-dihydro-1H-inden-1-one dovepress.com | ESI-MS | 305.13 (M)⁺ | 305.13 |

| (E)-6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one dovepress.com | ESI-MS | 327.25 (M)⁺ | 327.25 |

| C₃₂H₂₂O₅V scirp.org | FAB⁺ | 537.0907 [M]⁺ | 534.0915 |

| C₃₄H₂₆O₇V scirp.org | FAB⁺ | 597 [M]⁺ | 597 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in this compound derivatives. tubitak.gov.trscirp.org The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of different chemical bonds.

A key absorption band in the IR spectra of these compounds is the strong stretching vibration of the carbonyl group (C=O) of the indanone ring, which typically appears around 1700 cm⁻¹. rsc.org The presence of this band is a clear indicator of the indanone core. Other characteristic absorptions include those for C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic rings and the exocyclic double bond. scirp.org In some derivatives, the absence of an O-H stretching band can indicate that the molecule exists predominantly in a chelated enol form. rsc.org

X-ray Crystallography in Definitive Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline this compound derivatives, offering a three-dimensional map of the atomic arrangement in the solid state. rsc.orgresearchgate.net This technique is invaluable for confirming the molecular structure, including the absolute stereochemistry, and for studying intermolecular interactions in the crystal lattice.

Single-crystal X-ray diffraction analysis of compounds like (E)-2-(3,5-dimethoxybenzylidene)indan-1-one has confirmed the E-stereochemistry of the exocyclic double bond. iucr.org The analysis also reveals details about bond lengths, bond angles, and torsion angles, providing a precise geometric description of the molecule. nih.gov For instance, in some derivatives, the indanone ring system and the benzene (B151609) ring are nearly coplanar. iucr.orgnih.gov

X-ray crystallography also elucidates the packing of molecules in the crystal, revealing intermolecular forces such as hydrogen bonding and π-stacking interactions that govern the solid-state architecture. iucr.org

The table below summarizes crystallographic data for a representative this compound derivative.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| (2E)-2-Benzylidene-5,6-dimethoxyindan-1-one nih.gov | C₁₈H₁₆O₃ | Monoclinic | P2₁/c | 6.0209(6) | 14.8550(14) | 15.2292(15) | 90.603(2) | 1362.0(2) | 4 |

Microscopic Techniques for Surface Morphology and Thin Film Characterization

Microscopic techniques are employed to investigate the surface morphology and structure of thin films of this compound derivatives, which is crucial for their potential application in electronic devices. rsc.org

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of the thin films. rsc.orgacs.org It can reveal information about the grain size, shape, and distribution within the film. rsc.org Energy-dispersive X-ray spectroscopy (EDS), often coupled with SEM, can be used to determine the elemental composition of the films, confirming the presence of the intended elements. scirp.org

Atomic Force Microscopy (AFM): AFM is used to obtain three-dimensional images of the surface at the nanoscale. rsc.orgacs.org It provides quantitative data on surface roughness, which is a critical parameter for thin film quality. rsc.org Studies have shown that the surface roughness of thin films of this compound derivatives can be influenced by the substituents on the molecule. rsc.org

These microscopic techniques are complementary and provide a comprehensive understanding of the surface characteristics of thin films, which is essential for correlating their structure with their optical and electronic properties. cityu.edu.hk

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique used to study the surface morphology of materials at a micro- and nanoscale. In the context of this compound derivatives, SEM has been employed to characterize the surface features of thin films and metal complexes, revealing details about their structure, homogeneity, and the distribution of particles. rsc.orgrsc.org

Research on thin films of iron(III) complexes of this compound derivatives has utilized SEM to investigate their surface morphologies. rsc.org The micrographs have shown that the substituent on the benzylidene ring influences the film's topography. For instance, films of complexes with different substituents exhibit varying degrees of particle agglomeration and surface uniformity. rsc.org In one study, the SEM micrograph of a thin film from an iron(III) complex with a methyl substituent revealed a heterogeneous distribution with agglomerated particles forming irregular structures. rsc.org In contrast, other derivatives formed films with different and more uniform surface features. rsc.org

Similarly, the surface morphology of vanadium(IV) complexes of this compound derivatives has been studied using SEM. scirp.orgscirp.org Thin films of these complexes, prepared by thermal evaporation, were analyzed to understand their structure. scirp.orgscirp.org SEM micrographs of these films at different magnifications (e.g., 8000x and 20,000x) have provided detailed views of their granular structure. scirp.org

The application of this compound derivatives as corrosion inhibitors for mild steel has also been investigated using SEM. researchgate.netacs.org SEM images of mild steel surfaces after immersion in acidic solutions with and without the inhibitors demonstrate the formation of a protective layer by the inhibitor molecules. acs.org The analysis of the surface morphology shows a significant difference between the corroded surface of the unprotected steel and the smoother surface of the steel protected by the this compound derivatives. researchgate.net

Table 1: SEM Analysis of this compound Derivatives

| Derivative/Complex | Sample Form | Key SEM Findings | Reference |

|---|---|---|---|

| Iron(III) complexes of this compound derivatives | Thin Films | Surface morphologies show small domains; heterogeneous distribution and particle agglomeration observed for some derivatives. | rsc.org |

| Vanadium(IV) complexes of this compound derivatives | Thin Films | Micrographs reveal the granular structure of the deposited films. | scirp.orgscirp.org |

| This compound derivatives (IND-1, IND-2, IND-3) | Corrosion Inhibitor on Mild Steel | SEM images confirm the formation of a protective film on the steel surface, mitigating corrosion. | acs.org |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a sample's surface. uni-wuerzburg.de It is particularly useful for characterizing the surface roughness and texture of thin films at the nanoscale. nih.govnih.gov

Studies on iron(III) complexes of this compound derivatives have utilized AFM to analyze the surface topography of thin films prepared by thermal evaporation. rsc.orgrsc.org The AFM analysis allows for the calculation of the root mean square (RMS) roughness of the films, which is a measure of the surface's texture. rsc.org The roughness values were found to be dependent on the specific substituent on the this compound derivative. rsc.org For example, a film from a complex with a hydrogen substituent and another with a methoxy group exhibited lower roughness compared to films from complexes with chloro or methyl substituents, which were found to be the roughest. rsc.org

In the context of corrosion inhibition, AFM has been used to assess the change in surface morphology of mild steel upon the addition of this compound derivatives. researchgate.net The average roughness of the mild steel surface was significantly reduced in the presence of the inhibitors, indicating the formation of a smooth and protective layer. researchgate.net For instance, the average roughness of a mild steel surface was reported to decrease from 443 nm to as low as 11.0 nm in the presence of a specific this compound derivative. researchgate.net

Table 2: AFM Data for Thin Films of Iron(III) Complexes of this compound Derivatives

| Derivative Substituent | Calculated RMS Roughness (nm) | Surface Characteristics | Reference |

|---|---|---|---|

| Hydrogen | Lower roughness | Smoother surface | rsc.org |

| Chloro | Roughest | Irregular surface texture | rsc.org |

| Methyl | Roughest | Irregular surface texture | rsc.org |

| Methoxy | Lower roughness | Smoother surface | rsc.org |

Energy Dispersive Spectroscopy (EDS)

Energy Dispersive Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. thermofisher.comucr.edu It is often coupled with SEM to provide qualitative and quantitative information about the elemental composition of the sample being imaged. researchgate.net

In the study of vanadium(IV) complexes of this compound derivatives, EDS was used to confirm the elemental composition of the synthesized thin films. scirp.orgscirp.orgscirp.org The EDS analysis verified the presence of the expected elements, such as vanadium, carbon, and oxygen, in the prepared films, thus confirming the successful deposition of the complexes. scirp.org This technique is crucial for ensuring that the stoichiometry of the deposited material corresponds to the intended complex. youtube.comyoutube.com

When this compound derivatives are used as corrosion inhibitors, EDS analysis of the protected metal surface can confirm the adsorption of the inhibitor molecules. researchgate.netacs.org The EDS spectra of the mild steel surface treated with the inhibitor would show the presence of elements from the inhibitor molecule, in addition to the elements of the steel itself, providing evidence for the formation of a protective film. acs.org

Table 3: Elemental Analysis of Vanadium(IV) this compound Derivative Thin Films via EDS

| Element | Presence Confirmed | Significance | Reference |

|---|---|---|---|

| Vanadium (V) | Yes | Confirms the presence of the metal in the complex. | scirp.org |

| Carbon (C) | Yes | A primary constituent of the organic ligand. | scirp.org |

| Oxygen (O) | Yes | Present in the indanone and other functional groups. | scirp.org |

Computational Chemistry and Theoretical Investigations of 2 Benzylidene 1 Indanone

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory has proven to be a powerful tool for elucidating the electronic characteristics of 2-Benzylidene-1-indanone. These computational methods allow for a detailed examination of the molecule's orbitals and energy levels, which are fundamental to its reactivity and electronic properties.

Optimization of Molecular Structures

Prior to analyzing its electronic properties, the molecular structure of this compound is computationally optimized to find its most stable geometric configuration. This process involves using theoretical models to adjust bond lengths and angles until the lowest energy state is achieved. For this compound and its derivatives, calculations have been performed using the B3LYP method with the 6-31G(d) basis set to obtain these optimized structures, which then form the basis for all subsequent electronic property calculations dergipark.org.trdergipark.org.tr.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

For this compound, the energy of the HOMO (EHOMO) has been calculated to be -6.04 eV, and the energy of the LUMO (ELUMO) is -2.25 eV dergipark.org.trdergipark.org.trresearchgate.net. The distribution and energy of these orbitals are critical in predicting how the molecule will interact with other chemical species.

Energy Gap (ΔE) and Electronic Properties

The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's stability and reactivity. A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. The energy gap for this compound has been determined to be 3.79 eV dergipark.org.trdergipark.org.trresearchgate.net. This value is indicative of the molecule's electronic stability and the energy required for electronic transitions.

Quantum Chemical Parameters for Reactivity and Electronic Behavior

From the foundational DFT calculations, several quantum chemical parameters can be derived to further quantify the reactivity and electronic behavior of this compound. These indices provide a more nuanced understanding of its chemical tendencies.

Hardness (η) and Softness (σ) Indices

Chemical hardness (η) and softness (σ) are concepts that describe the resistance of a molecule to changes in its electron distribution. Hardness is a measure of this resistance, while softness is the reciprocal of hardness and indicates a greater susceptibility to change. For this compound, the hardness has been calculated as 1.90 eV, and the softness is 0.53 eV dergipark.org.trdergipark.org.trresearchgate.net. These values help in predicting the nature of its interactions in chemical reactions.

Global Molecular Electrophilicity (ω) and Nucleophilicity (ɛ) Indices

The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the nucleophilicity index (ɛ) measures its ability to donate electrons. These parameters are vital for understanding the molecule's behavior in polar reactions. For this compound, the global electrophilicity has been calculated to be 4.54 eV, and the global nucleophilicity is 0.69 eV dergipark.org.trdergipark.org.trresearchgate.net. These indices suggest that this compound has a significant capacity to act as an electrophile.

Summary of Computational Data for this compound

| Parameter | Symbol | Value |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.04 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.25 eV |

| Energy Gap | ΔE | 3.79 eV |

| Hardness | η | 1.90 eV |

| Softness | σ | 0.53 eV |

| Global Molecular Electrophilicity | ω | 4.54 eV |

| Global Molecular Nucleophilicity | ɛ | 0.69 eV |

Electron-Accepting and Electron-Donating Electrophilicity Indices

The reactivity of this compound and its derivatives can be quantified using global reactivity descriptors. Among these, the electron-accepting (ω+) and electron-donating (ω-) electrophilicity indices are crucial for understanding the molecule's ability to participate in charge-transfer processes. These indices are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A DFT study using the B3LYP method and the 6-31G(d) basis set calculated these indices for this compound and several of its derivatives with different functional groups (F, Cl, Br, CF3, CH3, and OCH3) on the benzylidene ring. dergipark.org.trdergipark.org.tr These quantum chemical parameters help in evaluating and comparing the biological and chemical reactivity of these compounds. dergipark.org.trdergipark.org.tr The electrophilicity index (ω) itself provides a measure of the energy stabilization when the system acquires additional electronic charge from the environment. researchgate.netrsc.org

The calculated values reveal how different substituents modulate the electrophilic character of the molecule. For instance, electron-withdrawing groups are expected to increase the electron-accepting capacity (ω+), while electron-donating groups enhance the electron-donating ability (ω-).

| Compound | Substituent (Position) | Electron-Accepting Index (ω+) (eV) | Electron-Donating Index (ω-) (eV) |

|---|---|---|---|

| i1 | H (Unsubstituted) | 4.018 | 0.899 |

| i2 | 4-F | 4.067 | 0.912 |

| i3 | 4-Cl | 4.275 | 0.941 |

| i4 | 4-Br | 4.321 | 0.950 |

| i5 | 4-CF3 | 4.821 | 1.025 |

| i6 | 4-CH3 | 3.858 | 0.875 |

| i7 | 4-OCH3 | 3.626 | 0.835 |

| i8 | 3-OCH3 | 4.032 | 0.901 |

Data sourced from a DFT study on this compound and its derivatives. dergipark.org.trdergipark.org.tr

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map illustrates regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, MEP analysis reveals distinct electrostatic potential distributions. dergipark.org.trdergipark.org.tr The most negative potential is localized over the carbonyl oxygen atom of the indanone moiety due to its high electronegativity and the presence of lone pairs of electrons. dergipark.org.trdergipark.org.tr This region represents the primary site for electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings exhibit positive electrostatic potential, making them potential sites for nucleophilic interactions. dergipark.org.trdergipark.org.tr

The MEP map provides a visual representation of the molecule's reactivity, corroborating the data from electrophilicity indices and frontier molecular orbital analysis. dergipark.org.trdergipark.org.tr It is a powerful descriptor for understanding molecule-receptor interactions and other biological recognition processes. researchgate.net

Computational Studies of Structural Transformations under Hydrostatic Pressure

The behavior of crystalline materials under high pressure is a critical area of materials science. DFT calculations have been employed to investigate the structural, electronic, and absorption properties of crystalline this compound under hydrostatic pressures ranging from 0 to 300 GPa. worldscientific.com

These computational studies reveal that the crystal structure of this compound is anisotropic, with the a- and c-axes being significantly stiffer than the b-axis. worldscientific.com As pressure increases, the analysis of lattice constants, bond lengths, and bond angles indicates that the compound undergoes several structural transformations. worldscientific.com Notably, significant transformations are observed at pressures of 60, 120, and 250 GPa. worldscientific.com These transformations signify pressure-induced changes in the crystal packing and molecular conformation.

Theoretical Bandgap Calculations for Semiconductor Applications

The electronic properties of this compound and its derivatives make them interesting candidates for semiconductor applications, particularly in optoelectronics. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap or bandgap, is a key parameter that determines a material's conductivity and optical properties.

Theoretical bandgap calculations using DFT provide essential information about these properties. For this compound, the calculated HOMO-LUMO energy gap reflects its potential as a semiconductor material. dergipark.org.trdergipark.org.tr Furthermore, complexes of this compound derivatives with metals like copper have been synthesized and studied, showing that the theoretical bandgap values are consistent with experimental results and are related to p-type semiconductor behavior. researchgate.net

Computational studies under hydrostatic pressure also show dramatic changes in the electronic character of this compound. worldscientific.com The analysis of its band gap and density of states (DOS) indicates that at a pressure of 120 GPa, the material transitions into a metallic phase. worldscientific.com As the pressure is further increased to 230 GPa, it transforms again into an excellent insulator. worldscientific.com This pressure-induced tuning of the bandgap highlights the potential for developing novel electronic materials based on this molecular scaffold.

Chemical Reactivity and Reaction Mechanism Studies of 2 Benzylidene 1 Indanone

Dimerization Mechanisms and Stereochemical Control under Specific Conditions

Under basic conditions, 2-(E)-benzylidene-1-indanone (1) has been observed to undergo dimerization. nih.gov This reaction can be highly stereoselective, yielding specific dimers based on the experimental setup. The use of reagents such as sodium bicarbonate in dimethylformamide (NaHCO₃/DMF), guanidine (B92328) carbonate in DMF, or caesium carbonate in acetonitrile (B52724) (Cs₂CO₃/CH₃CN) almost exclusively produces a single dimer, designated as 2b. nih.gov

The structure and relative stereochemistry of the primary dimer (2b) were confirmed through various NMR correlation techniques (COSY, HMQC, HMBC, and NOESY) and subsequently verified by X-ray crystallographic analysis. nih.gov By altering the reaction conditions, it is possible to produce other stereoisomers, although they are typically formed in minor proportions. nih.gov Furthermore, starting with 2-(Z)-benzylidene-1-indanone as the reactant leads to the formation of a fourth distinct isomer. nih.gov

Table 1: Stereoselective Dimerization of 2-(E)-benzylidene-1-indanone under Various Basic Conditions

| Starting Material | Reagents/Solvent | Major Product | Stereoselectivity |

|---|---|---|---|

| 2-(E)-benzylidene-1-indanone | NaHCO₃/DMF | Dimer 2b | High |

| 2-(E)-benzylidene-1-indanone | Guanidine carbonate/DMF | Dimer 2b | High |

| 2-(E)-benzylidene-1-indanone | Cs₂CO₃/CH₃CN | Dimer 2b | High |

Cycloaddition Reactions of 2-Benzylidene-1-indanones

2-Benzylidene-1-indanone and its derivatives are versatile substrates in various cycloaddition reactions, capable of participating as different π-electron components depending on the reaction partner and conditions.

2-Alkylidene-1-indanones can function as 10π-electron components in higher-order cycloaddition reactions. rsc.org In the presence of a base, this compound can be transformed into a 1-hydroxyl isobenzofulvene anion intermediate, which then participates in a [10+2] cycloaddition with electron-deficient alkenes. rsc.org This methodology has been extended to asymmetric synthesis through the use of chiral phase-transfer catalysis, which generates a novel 1-activated isobenzofulvene, enabling the asymmetric transformation. rsc.orgresearchgate.net A notable example is the dearomative higher-order [10+2] cycloaddition reaction between 2-alkylidene-1-indanones and 3-nitroindoles, which utilizes a phase-transfer catalyst like TEBA to produce structurally diverse polycyclic cyclopenta[b]indoline derivatives. researchgate.netacs.org

In contrast to its role in higher-order cycloadditions, this compound can also serve as a three-carbon (C3) unit in [3+2] cycloaddition reactions. rsc.org A regioselective [3+2] cycloaddition has been established between 2-benzylidene-1-indenones and functionalized olefins under mild conditions, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base. rsc.orgrsc.org In this reaction, the C3-position and C4-position of the 2-benzylidene-1-indenone framework act as the electrophilic and nucleophilic sites, respectively. rsc.org This approach leads to the synthesis of diverse and highly substituted indanone-fused cyclopentane (B165970) polycycles with complete regio- and diastereoselectivity. rsc.org

Michael Addition Cascade Reactions

2-Benzylidene-1-indanones can undergo Michael/Michael addition cascade reactions with chalcones. researchgate.net This transformation is effectively mediated by potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The reaction sequence results in the formation of novel racemic 2-aryloyl-1,3-diaryl-2,3,3a,8a-tetrahydrocyclopenta[a]inden-8(1H)-one derivatives in high yields. researchgate.net This method provides an efficient pathway to construct complex polycyclic compounds possessing five stereocenters in a single operation. researchgate.net

Influence of Catalysis and Reaction Conditions on Pathway Selectivity

The reaction pathway of this compound is highly tunable through the careful selection of catalysts and reaction conditions. The choice of base, solvent, and reaction partner dictates whether the substrate will undergo dimerization, cycloaddition, or a cascade reaction.

Dimerization: General basic conditions, using bases like NaHCO₃, guanidine carbonate, or Cs₂CO₃, favor the dimerization of this compound in the absence of other suitable reaction partners. nih.gov

[10+2] Cycloaddition: The presence of a phase-transfer catalyst, such as TEBA, in a basic medium enables the formation of the isobenzofulvene intermediate required for the [10+2] cycloaddition with electron-deficient alkenes like 3-nitroindoles. researchgate.net Chiral phase-transfer catalysts can be employed to achieve asymmetric induction in this pathway. rsc.org

[3+2] Cycloaddition: The use of a specific organic base, DABCO, under mild conditions directs the reaction with functional olefins towards a regioselective [3+2] cycloaddition, yielding indanone-fused cyclopentanes. rsc.orgrsc.org

Michael Addition Cascade: A strong base like potassium tert-butoxide (KOtBu) in a polar aprotic solvent (DMSO) promotes the Michael/Michael addition cascade when this compound is reacted with chalcones. researchgate.net

This selectivity highlights the versatility of the this compound scaffold, where distinct catalytic systems activate different reactive sites on the molecule, thereby controlling the reaction outcome.

Table 2: Influence of Catalysis on Reaction Pathways of this compound

| Reaction Type | Catalyst/Base | Reaction Partner | Product Type |

|---|---|---|---|

| Dimerization | NaHCO₃, Cs₂CO₃, etc. nih.gov | None | Dimerized Indanone |

| [10+2] Cycloaddition | Chiral Phase-Transfer Catalyst rsc.org | Electron-Deficient Alkene | Polycyclic Cyclopenta[b]indoline |

| [3+2] Cycloaddition | DABCO rsc.orgrsc.org | Functional Olefin | Indanone-fused Cyclopentane |

Materials Science Applications and Optoelectronic Properties of 2 Benzylidene 1 Indanone Complexes

Semiconductor Behavior in Transition Metal Complexes

The integration of transition metals like vanadium, iron, and copper into the 2-benzylidene-1-indanone structure significantly influences the resulting complexes' optical and electrical properties. researchgate.net These metal complexes are often stable semiconductors, making them suitable for fabrication into thin films for electronic devices. researchgate.net Their performance is tied to the specific metal ion and the molecular arrangement within the solid state.

Vanadium (IV) complexes derived from this compound have been successfully synthesized and identified as organic semiconductors. researchgate.netwikipedia.org These complexes are noted for their high melting points, which makes them compatible with vacuum deposition techniques for fabricating thin films. researchgate.netwikipedia.org

Studies on multilayer devices incorporating these vanadium indanone derivatives have demonstrated clear semiconductor behavior based on their temperature-dependent electrical currents. researchgate.netwikipedia.org The current-voltage (I-V) characteristics of these materials show two distinct conduction mechanisms: at lower voltages (below 7 V), the current follows an ohmic relationship, while at higher voltages, the conduction is dominated by a space-charge-limited current (SCLC) mechanism. researchgate.netwikipedia.org The electrical activation energies (Ea) for these complexes have been calculated to be in the range of 2.17 eV to 2.31 eV. researchgate.netwikipedia.org

| Parameter | Value | Significance |

|---|---|---|

| Optical Band Gap (Eg) | ~2.7 eV | Energy required to excite an electron; typical for organic semiconductors. |

| Electrical Activation Energy (Ea) | 2.17 - 2.31 eV | Energy barrier for electrical conduction. |

| Conduction Mechanism (Low Voltage) | Ohmic | Current is directly proportional to voltage. |

| Conduction Mechanism (High Voltage) | Space-Charge-Limited Current (SCLC) | Current is limited by the buildup of charge carriers. |

Iron (III) complexes of this compound derivatives have been identified as promising candidates for use in photovoltaic and luminescence applications. The unique electronic properties conferred by the iron center make these materials suitable for absorbing light and potentially converting it into electrical energy or emitting it as light.

A series of copper (II) molecular materials based on this compound ligands have been synthesized to explore the relationship between their molecular structure and their semiconductor properties. nih.govrsc.orgrsc.org These complexes have been investigated for their potential as p-type semiconductors in optoelectronic devices. nih.gov Theoretical calculations using density functional theory (DFT) have been used to complement experimental findings, helping to establish a connection between the molecular structure, the electronic bandgap, and the observed semiconductor behavior. nih.gov The specific substituents on the indanone ligand can influence these properties. nih.gov

Thin Film Fabrication and Characterization for Electronic Applications

The utility of this compound metal complexes in electronic devices is dependent on the ability to process them into high-quality thin films. These films serve as the active layers where the fundamental electronic and optical processes occur.

Thermal vacuum evaporation is a well-established technique for depositing thin films of this compound metal complexes. researchgate.netwikipedia.org This method is particularly suitable because the high melting points of these compounds allow them to be sublimated in a vacuum without decomposition. researchgate.netwikipedia.org

The process involves heating the powdered metal complex in a high-vacuum chamber, causing it to evaporate and then condense onto a substrate, such as glass, quartz, or silicon. researchgate.netanahuac.mx Key deposition parameters are carefully controlled to ensure film quality. For vanadium indanone complexes, depositions have been successfully carried out at room temperature (25°C) with a low deposition rate of approximately 0.4 Å/s. researchgate.netwikipedia.org This slow rate helps in the formation of uniform and morphologically consistent films.

| Metal Ion | Complex Type | Investigated Application |

|---|---|---|

| Vanadium(IV) | Organic Semiconductor | Electronic devices with ohmic and SCLC behavior. |

| Iron(III) | Photovoltaic/Luminescent Material | Potential use in solar cells and light-emitting applications. |

| Copper(II) | p-type Semiconductor | Active layers in optoelectronic devices. |

The optical properties of the fabricated thin films are critical to their function in optoelectronic devices. UV-Vis spectroscopy is a primary tool used to study the optical absorption of these films over a range of wavelengths, typically from 200 to 1100 nm. researchgate.net The absorption spectrum provides insight into the electronic transitions occurring within the material.

From the absorption data, the optical band gap (Eg) can be determined using a Tauc plot. researchgate.netwikipedia.org This method involves plotting a function of the absorption coefficient (α) and photon energy (hν) and extrapolating the linear portion of the curve to the energy axis. The relationship is given by the equation (αhν)^1/r = A(hν - Eg), where 'A' is a constant and the exponent 'r' denotes the nature of the electronic transition. wikipedia.org For indirect allowed transitions, which are observed in vanadium indanone films, r = 2. researchgate.netwikipedia.org Using this method, the optical band gap for vanadium (IV) this compound derivative films was determined to be approximately 2.7 eV. researchgate.net

Electrical Transport Characteristics (e.g., I-V Measurements, Space-Charge-Limited Conduction)

The electrical transport properties of thin films derived from this compound complexes, particularly those involving transition metals like copper, have been investigated through current-voltage (I-V) measurements. These studies reveal complex conduction mechanisms that are dependent on the applied voltage. researchgate.net

A key characteristic observed in these materials is a transition in their electrical behavior. At lower voltages, the films typically exhibit ohmic conduction, where the current is directly proportional to the applied voltage. researchgate.net However, as the voltage increases, the charge transport mechanism shifts to a space-charge-limited current (SCLC) behavior. researchgate.net This transition is significant as SCLC is a conduction mechanism often observed in dielectric and semiconducting materials where the injected charge carriers form a space charge that limits the current flow. researchgate.netscielo.br

The SCLC model is influenced by the presence of traps within the material's band gap. scielo.br The analysis of I-V characteristics under the SCLC framework can provide valuable information about the density and energy distribution of these trap states. researchgate.netscielo.br In the case of this compound metal complexes, it is suggested that the d orbitals of the transition metal atoms are instrumental in creating conduction channels for electric charges, which is a crucial factor in their semiconductor properties. researchgate.net This behavior underscores their potential as active layers in the fabrication of optoelectronic devices. researchgate.net

Development of Hybrid Composites for Organic Electronics

The inherent chemical and thermal stability of this compound complexes makes them excellent candidates for the development of hybrid composite materials. researchgate.net These composites are being explored for their applications in organic electronics, where the combination of the unique properties of the indanone complex with a host matrix can lead to materials with tailored functionalities. researchgate.net

Integration with Polymeric Matrices (e.g., Poly(methyl methacrylate))

A successful strategy for creating robust materials for organic electronics involves the integration of this compound complexes into polymeric matrices. Poly(methyl methacrylate) (PMMA) has been effectively used as a host material for this purpose. researchgate.net

Hybrid films have been fabricated by incorporating ruthenium-indanone complexes into a PMMA matrix using the drop-casting technique. researchgate.net This method allows for the creation of composite films where the semiconductor complex is dispersed within the polymer, combining the electronic properties of the complex with the mechanical and film-forming advantages of the polymer. researchgate.netrsc.org

Enhanced Optoelectronic Properties of Hybrid Materials

The integration of this compound complexes into a PMMA matrix results in hybrid materials with enhanced optoelectronic and mechanical properties. researchgate.net The presence of the ruthenium complexes within the polymer has been shown to increase the material's transparency, particularly at wavelengths greater than 590 nm. researchgate.net This is a desirable characteristic for many optoelectronic applications.

Furthermore, these hybrid films exhibit improved mechanical properties, with a maximum stress of around 10.5 MPa and Knoop hardness values ranging from 2.1 to 18.4. researchgate.net The optical parameters of these composites have been quantified, revealing their potential as semiconductor materials. The determined optical band gaps and Urbach energy provide insight into the electronic structure of these hybrid films. researchgate.net

Table 1: Optical Parameters of Ruthenium-Indanone PMMA Hybrid Films

| Parameter | Value Range |

| Optical Band Gap | 1.73–2.24 eV |

| Tauc Band Gap | 1.68–2.17 eV |

| Urbach Energy | 0.29–0.50 eV |

Data sourced from studies on hybrid films produced from ruthenium indanones in poly(methyl methacrylate). researchgate.net

Advanced Applications and Emerging Research Directions

Corrosion Inhibition Studies and Adsorption Mechanisms

Organic compounds are frequently utilized as corrosion inhibitors due to their ability to form a uniform and durable protective layer on metal surfaces through adsorption. acs.org Derivatives of 2-benzylidene-1-indanone have emerged as effective candidates in this domain, particularly for protecting steel in acidic environments.

Recent studies have evaluated a series of this compound derivatives as corrosion inhibitors for mild steel in 1 M HCl solution. acs.orgacs.org An ultrasound-assisted synthesis method was used to create three specific derivatives, which were then analyzed using electrochemical techniques. acs.org The results demonstrated that these compounds act as effective cathodic inhibitors, modifying the reaction mechanism at the metal-electrolyte interface and achieving high inhibition efficiencies. acs.orgacs.org

The study highlighted three derivatives, designated IND-1, IND-2, and IND-3, which were structurally modified to probe their adsorption mechanisms. acs.org All three compounds exhibited strong inhibitory effects by creating a protective layer on the steel, with efficiencies recorded at over 98%. acs.orgacs.org Interestingly, the inhibitory effect did not show a dependency on increasing concentration. acs.org Analysis of the steel surface after exposure showed that the derivative IND-1 provided excellent protection, with minimal oxygen detected and no chloride. acs.org In contrast, modifications to the base structure, such as replacing an aromatic ring with a pyridine (B92270) (IND-2) or adding a diethylamino group (IND-3), were found to slightly reduce the inhibitory capacity in the acidic environment. acs.orgacs.org

Table 1: Performance of this compound Derivatives as Corrosion Inhibitors

| Derivative | Structural Modification | Inhibition Efficiency | Surface Observations |

|---|---|---|---|

| IND-1 | Base this compound structure | >98% | Effective protection, 1.1% oxygen, no chloride detected. acs.org |

| IND-2 | Aromatic ring replaced by a pyridine ring | >98% | Minimal corrosion, 23.7% oxygen, 0.9% chlorine detected. acs.org |

| IND-3 | Addition of a dimethylamino group to the aromatic ring | >98% | Localized corrosion, 31.1% oxygen, 0.3% chlorine detected. acs.org |

The effectiveness of organic corrosion inhibitors is largely dependent on their ability to adsorb onto the metal surface, a process facilitated by the presence of heteroatoms (such as N, O, S) and π-electrons from aromatic rings. acs.org The this compound derivatives leverage these features to form a protective film that blocks active sites on the metal. acs.org

The adsorption process displaces the hydrogen reaction and reduces the cathodic reaction on the metal surface. acs.org The mechanism involves the interaction of the π-systems of the aromatic rings and the heteroatoms within the functional groups of the inhibitor molecule with the metallic substrate. acs.org Quantum chemical calculations using density function theory (DFT) and molecular dynamics simulations are often employed to study the effect of molecular structure on inhibition efficiency and to understand the adsorption energy and configuration of the inhibitor on the metal surface. acs.orgresearchgate.net For these indanone derivatives, it was determined that the molecules adsorb onto the steel surface, following the Langmuir adsorption isotherm model. researchgate.netresearchgate.net This adsorption forms a barrier that mitigates the effects of hydrochloric acid and chloride ion attacks, thereby protecting the steel from corrosion. acs.org

Structure-Activity Relationship (SAR) Investigations for Biological Interaction Profiles

The this compound scaffold has been identified as a promising entity in drug design, with derivatives showing potent bioactivity against a range of diseases. researchgate.netmdpi.comsemanticscholar.org Structure-activity relationship (SAR) analyses are crucial in this field to outline the correlation between a molecule's structure and its pharmacological activity, guiding the development of more potent and selective therapeutic agents. rsc.orgnih.gov

Computational tools play a vital role in the rational design and optimization of biologically active molecules. For this compound derivatives, computational docking and molecular dynamic simulations have been used to predict the binding stability and interaction of these compounds with specific biological targets. researchgate.net For instance, the derivative IPX-18 was predicted through computational analysis to effectively bind to NF-κB-p50, a key protein in inflammatory pathways. mdpi.comsemanticscholar.orgresearchgate.net Molecular docking studies have also been instrumental in rationalizing the selectivity of certain derivatives for their target enzymes. mdpi.com These computational approaches allow researchers to efficiently screen potential derivatives and prioritize them for synthesis and further experimental evaluation, accelerating the drug discovery process.

Antagonists of the A1 and A2A adenosine (B11128) receptors are considered beneficial for treating neurological conditions. nih.gov Methoxy-substituted this compound derivatives have been investigated as potent dual antagonists for these receptors. nih.govnih.gov

SAR studies revealed that substitutions on both rings of the this compound scaffold modulate the binding affinity for A1 and A2A adenosine receptors. nih.gov Specifically, a methoxy (B1213986) (-OCH3) group at the C4 position of ring A, combined with dihydroxy substitution on ring B, was found to be preferable for enhanced affinity at both A1 and A2A receptors. nih.govnih.gov The position of the methoxy group is critical; substitution at the C4 position leads to significantly higher affinity compared to substitution at the C5 position or di-substitution at the C5 and C6 positions. nih.gov One such derivative, referred to as 2-BI, demonstrated the potential to be a candidate for new therapeutic strategies by acting as a dual A1/A2A antagonist. nih.gov

Table 2: Adenosine Receptor (AR) Binding Affinities of Methoxy-Substituted Derivatives

| Compound | Ring A Substitution | A₁ AR Kᵢ (rat) (μM) | A₂ₐ AR Kᵢ (rat) (μM) |

|---|---|---|---|

| 2e | C4-OCH₃ | 0.042 | 0.078 |

| 2i | C5-OCH₃ | 3.28 | 6.32 |

| 2k | C5, C6-diOCH₃ | 4.29 | 18.02 |

Data sourced from reference nih.gov.

Derivatives of this compound have shown significant promise as anti-inflammatory agents, particularly for conditions like acute lung injury. researchgate.netnih.govnih.gov A study involving the synthesis and evaluation of 39 novel derivatives found that most of the compounds effectively inhibited the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in primary macrophages. nih.govnih.gov

The anti-inflammatory effects of these compounds are achieved through the modulation of key cellular signaling pathways. nih.gov The most active compound from the aforementioned study, designated 8f, was found to block the LPS-induced activation of the proinflammatory NF-κB/MAPK signaling pathway. nih.govnih.gov Further research on other derivatives, such as IPX-18, has shown that they can mediate inflammatory responses through the NF-κB and Nrf2 signaling pathways. mdpi.comsemanticscholar.orgnih.gov Computational analysis predicted that IPX-18 binds to NF-κB, and experimental results confirmed a decrease in NF-κB phosphorylation following treatment with the compound. mdpi.comsemanticscholar.org These findings underscore the potential of the this compound scaffold for developing new anti-inflammatory therapeutics that act by modulating specific cellular pathways. nih.gov

Table 3: In Vitro Anti-inflammatory Activity of Selected Derivatives

| Compound | % Inhibition of TNF-α Release | % Inhibition of IL-6 Release |

|---|---|---|

| 4d | 83.73% | 69.28% |

| 8f | High | High |

| 8g | High | High |

Data represents inhibition in LPS-stimulated murine primary macrophages at a concentration of 10 µM. Sourced from reference nih.gov.

Investigations of Enzyme Inhibition Mechanisms (e.g., Monoamine Oxidase, Tubulin Polymerase)

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as an inhibitor of various key enzymes implicated in human diseases. Researchers have extensively investigated derivatives of this compound, revealing potent and often selective inhibitory activities against enzymes such as monoamine oxidase (MAO) and tubulin polymerase. These studies are crucial for the development of novel therapeutic agents for neurodegenerative disorders and cancer.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolic pathways of neurotransmitters. The inhibition of these enzymes, particularly MAO-B, is a key strategy in the management of neurodegenerative conditions like Parkinson's disease. A series of twenty-two this compound derivatives were synthesized and evaluated for their ability to inhibit recombinant human MAO-A and MAO-B. semanticscholar.orgresearchgate.net

The findings revealed that these compounds are potent and specific inhibitors of MAO-B, with many exhibiting IC₅₀ values below 2.74 μM. semanticscholar.orgresearchgate.net Twelve of the evaluated compounds were identified as high-potency inhibitors, with IC₅₀ values under 0.1 μM. semanticscholar.orgresearchgate.net Structure-activity relationship (SAR) analysis demonstrated that inhibitory potency is significantly influenced by the substitution patterns on both the A-ring (the indanone core) and the B-ring (the benzylidene moiety). High-potency MAO-B inhibition was associated with a 5-hydroxy group on the A-ring and halogen or methyl groups on the B-ring. semanticscholar.orgresearchgate.net While the primary activity was against MAO-B, some derivatives also showed inhibitory effects on MAO-A. semanticscholar.orgresearchgate.net

Further research into heteroarylidene derivatives, where the benzylidene ring is replaced by a heterocyclic ring, also documented potent MAO-B inhibition, with IC₅₀ values ranging from 0.0044 to 1.53 μM. ecampus.com The analysis of these heteroaromatic derivatives indicated that a methoxy group on the A-ring enhanced MAO-B inhibition. ecampus.com The nature of the heteroaromatic ring also played a role, with the inhibitory effect decreasing in the order: 5-bromo-2-furan > 5-methyl-2-furan > 2-pyridine ≈ 2-thiophene > cyclohexyl > 3-pyridine ≈ 2-furan. ecampus.com These findings underscore the potential of this compound analogues as foundational structures for developing therapies for neurodegenerative disorders. semanticscholar.org

| Compound | Substitution Pattern | MAO-A IC₅₀ (μM) | MAO-B IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| 5g | Specific substitutions on A and B rings | 0.131 | <2.74 | semanticscholar.orgresearchgate.net |

| Heteroarylidene Derivative 7 | Methoxy on A-ring, Heteroaromatic substituent | 0.061 | - | researchgate.net |

| Heteroarylidene Derivative 8 | Methoxy on A-ring, Heteroaromatic substituent | - | 0.0044 | researchgate.net |

Tubulin Polymerase Inhibition

Tubulin polymerization is a critical process in cell division, making it a prime target for anticancer drug development. Inhibitors of this process can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. Derivatives of this compound, developed through modification of gallic acid, have been investigated as inhibitors of tubulin polymerization. researchgate.netnih.gov

Several of these analogues demonstrated potent cytotoxicity against a range of human cancer cell lines, with IC₅₀ values between 10 and 880 nM. researchgate.netnih.gov Crucially, this cytotoxic effect was linked to their ability to inhibit tubulin polymerization, with IC₅₀ values for this enzymatic inhibition ranging from 0.62 to 2.04 μM. researchgate.netnih.gov These compounds function by binding to the colchicine (B1669291) site on β-tubulin, thereby preventing the assembly of microtubules. nih.gov The most promising compound from one series, designated 9j, was found to be non-toxic in acute oral toxicity studies in mice, highlighting its potential as a lead for further development. researchgate.netnih.gov The research into this class of compounds represents a significant effort to discover potent and selective anticancer agents that target the cellular machinery of proliferation. researchgate.netnih.gov

| Compound Series | Cytotoxicity IC₅₀ (nM) | Tubulin Polymerization Inhibition IC₅₀ (μM) | Reference |

|---|---|---|---|

| Gallic acid-modified benzylidene indanones (3 analogues) | 10 - 880 | 0.62 - 2.04 | researchgate.netnih.gov |

Supramolecular Assembly and Noncovalent Interactions in this compound Systems

The solid-state architecture and crystal packing of this compound derivatives are governed by a complex interplay of noncovalent interactions. These weak forces, including hydrogen bonds, C–H···π interactions, and π···π stacking, dictate the formation of higher-order supramolecular assemblies. Understanding these interactions is fundamental to crystal engineering, as it influences key physicochemical properties of the solid material, such as solubility and stability.

Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular contacts, has been employed to deconstruct the crystal packing of these compounds. semanticscholar.org This analysis confirms the presence of several key interactions:

Classical and Non-classical Hydrogen Bonds: In derivatives containing hydroxyl groups, classical O–H···O hydrogen bonds involving the carbonyl oxygen are a primary interaction. semanticscholar.org The carbonyl oxygen is also frequently involved in weaker, non-classical C–H···O intermolecular hydrogen bonds across various derivatives. semanticscholar.org

π-Interactions: C–H···π interactions, where a C-H bond points towards the electron cloud of an aromatic ring, are present in several derivatives. semanticscholar.org Furthermore, π···π stacking interactions between the aromatic rings of adjacent molecules are also observed, with different packing motifs possible depending on the specific substituents. semanticscholar.org

The Hirshfeld analysis provides a comprehensive picture of the supramolecular assembly, sometimes revealing significant interactions that are not immediately obvious from standard crystallographic analysis alone. semanticscholar.org The interplay of these varied noncovalent forces is responsible for the stabilization of the crystal lattice, creating distinct and intricate three-dimensional architectures.

Q & A

Q. What are the standard synthetic routes for 2-benzylidene-1-indanone derivatives, and how are their purities validated?

Answer: The synthesis typically involves acid-catalyzed aldol condensation between substituted indanones and benzaldehyde derivatives. For example, 4-hydroxy-2,3-dihydro-1H-inden-1-one is condensed with substituted benzaldehydes under acidic conditions. Crude products are purified via recrystallization (yields: 10–85%), with structural validation using H-NMR, C-NMR, mass spectrometry, and HPLC analysis .

Q. How do structural modifications to the this compound scaffold influence receptor binding affinity?

Answer: Modifications to Ring A (e.g., C4-OH substitution) and Ring B (e.g., 3' and 4' OH groups) significantly alter adenosine receptor (A and AAR) affinity. For instance, compound 2c (C4-OH on Ring A; 3',4'-OH on Ring B) showed Ki values <1 µM for both receptors, while methoxy substitutions reduced selectivity .

Q. What methodologies are used to assess the antibacterial activity of this compound derivatives?

Answer: Antibacterial activity is evaluated via minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative strains. Derivatives like the 2,4-dinitrophenylhydrazone dimer of this compound exhibit higher potency against Gram-negative bacteria (e.g., E. coli) due to enhanced membrane penetration .

Advanced Research Questions

Q. How can computational modeling optimize this compound derivatives for specific biological targets?

Answer: Molecular docking and dynamics simulations are used to predict interactions with targets like dengue virus NS2B/NS3 protease or monoamine oxidase (MAO). For example, in-silico studies prioritize derivatives with electron-withdrawing groups (e.g., halogens) for improved binding to enzymatic active sites .

Q. What structural features explain contradictory A1_11/A2A_{2A}2AAR affinity trends in substituted 2-benzylidene-1-indanones?

Answer: Hydroxyl groups on Ring B enhance AAR affinity but reduce A selectivity due to steric hindrance, whereas methoxy groups on Ring A improve A binding but lower overall potency. Comparative pharmacophore mapping and competitive binding assays resolve these contradictions .

Q. How do researchers validate anti-inflammatory mechanisms of this compound derivatives in cellular models?